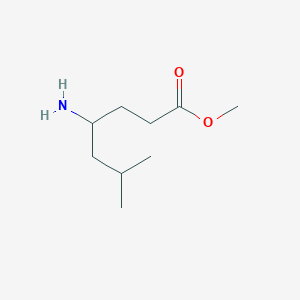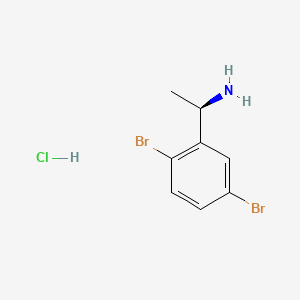
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of halogenated aromatic amines. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring and an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride typically involves the bromination of a phenyl ring followed by the introduction of an amine group. One common method involves the following steps:
Bromination: The starting material, phenylethylamine, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 5 positions of the phenyl ring.
Formation of Hydrochloride Salt: The resulting (1R)-1-(2,5-dibromophenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylethylamine are brominated using industrial-grade bromine and catalysts.
Purification: The brominated product is purified through recrystallization or distillation.
Salt Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Parent amine (phenylethylamine).
Substitution: Hydroxylated, alkylated, or aminated derivatives.
Scientific Research Applications
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe to study the effects of halogenated aromatic amines on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed therapeutic or toxicological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,4-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(2,6-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(3,5-dibromophenyl)ethan-1-aminehydrochloride
Uniqueness
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C8H10Br2ClN |
|---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
(1R)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
GOUSNAUJBOQZLB-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


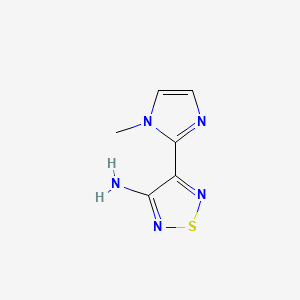
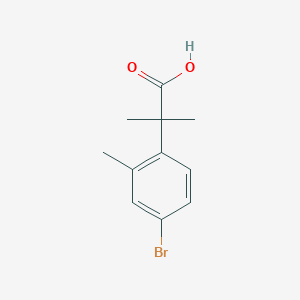
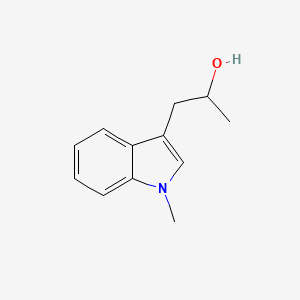
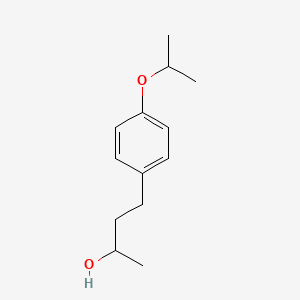
![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
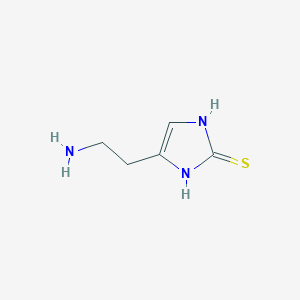
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
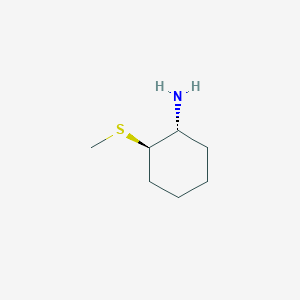
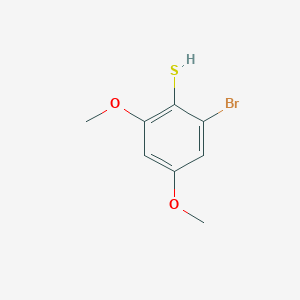
![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
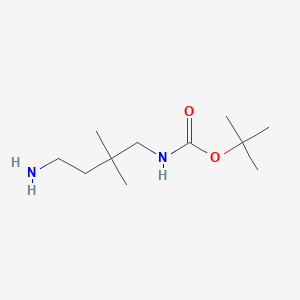
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
